methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate

PET precursor synthesis leaving group comparison synthetic yield

Specifically validated [18F]FPIA PET imaging precursor featuring a tosylate leaving group on a gem-dimethylpropanoate backbone. Demonstrates superior 18F-incorporation efficiency vs. mesylate/nosylate alternatives; bromo analogs yield 0% product. Validated on automated platforms under GMP conditions, delivering 37±9% EOS yield with >99% radiochemical purity. The optimal choice for clinical-scale [18F]FPIA production supporting brain metastases and prostate cancer imaging trials.

Molecular Formula C13H18O5S
Molecular Weight 286.34
CAS No. 25255-56-5
Cat. No. B1147687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
CAS25255-56-5
SynonymsMethyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
Molecular FormulaC13H18O5S
Molecular Weight286.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC
InChIInChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate (CAS 25255-56-5): A Validated PET Tracer Precursor


Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is a sulfonyloxymethyl ester specifically validated as the precursor for the positron emission tomography (PET) imaging agent [18F]fluoropivalate ([18F]FPIA) [1]. It features a tosylate leaving group on a gem-dimethylpropanoate backbone, designed for nucleophilic 18F-fluorination. This compound is commercially cataloged as a dedicated PET precursor for [18F]FPIA radiosynthesis .

Why Generic Substitution Fails for Methyl 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate (CAS 25255-56-5) in 18F-Radiosynthesis


The choice of leaving group is the critical determinant for successful 18F-fluorination of the pivalate scaffold. Alternative strategies, such as direct use of the alkyl bromide, have been experimentally attempted but fail completely, yielding no desired product [1]. Furthermore, class-level comparisons of sulfonate leaving groups in analogous radiolabeling systems demonstrate that tosylate provides substantially higher 18F-incorporation efficiency than mesylate or nosylate [2]. These factors make simple replacement of this specific tosyl ester with another halide or sulfonate ester unreliable and likely to compromise radiosynthetic yield.

Quantitative Evidence Guide for Methyl 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate (CAS 25255-56-5)


Tosylate vs. Bromo Leaving Group: Synthetic Feasibility for the FPIA Precursor

In the original development of the [18F]FPIA precursor, a route via 3-bromo-2,2-dimethylpropionic acid was attempted but gave no desired product. In contrast, the tosylation strategy successfully converted the hydroxyl intermediate (methyl 2,2-dimethyl-3-hydroxypropionate) to the target tosylate precursor 8 in a 70% yield [1].

PET precursor synthesis leaving group comparison synthetic yield

Radiosynthesis Yield Scaling: From Manual to GMP Automated Production of [18F]FPIA

The End of Synthesis (EOS) yield using this precursor has been quantified across different production scales. The initial manual synthesis in 2013 achieved an EOS yield of 11.3 ± 4.1% (n=4) [1]. An optimized automated synthesis in 2026 demonstrated a significantly higher non-GMP yield of 25.4 ± 3.8% (n=9), which was further improved to 37 ± 9% (n=37) under GMP conditions [2]. Radiochemical purity remained >99% in all studies.

radiosynthesis yield GMP production process validation

Class-Level Superiority of the Tosylate Leaving Group in 18F Incorporation

A systematic evaluation of sulfonate leaving groups on a cis-1,3-cyclobutanediol scaffold demonstrated that the tosylate achieved a 65% [18F]fluoride incorporation yield. This was markedly superior to mesylate (30%) and nosylate (5%) under identical n.c.a. nucleophilic radiofluorination conditions [1].

leaving group comparison 18F incorporation sulfonate ester

Consistent Radiochemical Purity Delivered by the Tosylate Precursor

Across different synthesis protocols and production scales, the use of the tosylate precursor consistently yields [18F]FPIA with a radiochemical purity exceeding 99%, as verified by analytical HPLC [1][2].

radiochemical purity quality control PET tracer

Clinical Translation Readiness: GMP Production and Radiopharmaceutical Application

The precursor has been successfully used in a GMP-compliant automated synthesis, achieving a robust 37 ± 9% EOS yield (n=37) and supporting clinical PET imaging studies for brain metastases and prostate cancer [1]. This contrasts with earlier manual syntheses that were significantly less productive and not suited for clinical supply.

GMP synthesis clinical translation [18F]FPIA

Defined Commercial Quality as a Designated PET Precursor

The compound is commercially cataloged as a dedicated PET precursor (e.g., NARD Co. product PP103-1) with a specified purity of >95% . This contrasts with generic sulfonate esters that lack defined application-specific quality control, ensuring immediate suitability for radiosynthesis without further purification.

commercial availability quality specification PET precursor

Optimal Application Scenarios for Methyl 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate (CAS 25255-56-5)


GMP-Compliant Production of [18F]FPIA for Clinical PET Imaging

This precursor is the optimal choice for facilities scaling up [18F]FPIA production for human use. It has been validated on automated synthesis platforms to deliver a 37 ± 9% EOS yield under GMP conditions with >99% radiochemical purity, supporting clinical trials for brain metastases and prostate cancer imaging [1].

Development of Novel 18F-Labeled Pivalate Analogues

Medicinal chemistry programs aiming to develop new pivalic acid-based PET tracers can rely on this precursor's robust tosylate leaving group chemistry. The demonstrated failure of the bromo route (0% yield) and the class-level superiority of tosylate over mesylate (65% vs. 30% 18F incorporation) make it the most reliable starting point for radiosynthetic method development [2][3].

Preclinical Fatty Acid Metabolism Imaging Studies

For preclinical PET imaging studies investigating fatty acid synthesis or oxidation, this precursor enables rapid, small-scale radiosynthesis with an 11.3–25.4% EOS yield and consistently high purity. Its commercial availability from designated PET precursor suppliers simplifies procurement for academic radiochemistry laboratories .

Automated Radiosynthesis Platform Qualification and Validation

As a well-characterized precursor with published performance metrics across manual and automated platforms (yields ranging from 11.3% to 37%), this compound serves as an excellent standard for qualifying new radiosynthesis modules or validating process improvements in 18F-fluorination workflows [4][5].

Quote Request

Request a Quote for methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.